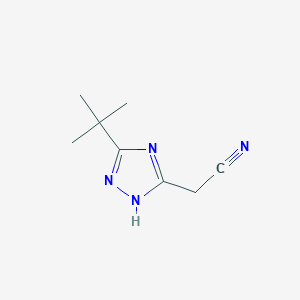![molecular formula C7H9NOS B12889756 Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]- CAS No. 61201-14-7](/img/structure/B12889756.png)
Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a methylthio group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone typically involves the reaction of 2-(methylthio)pyrrole with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: 1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted pyrroles.
科学的研究の応用
1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
作用機序
The mechanism of action of 1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
- 1-(2-(Methylthio)phenyl)ethanone
- 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone
- 1,1-Bis(methylthio)-2-nitroethene
Uniqueness: 1-(2-(Methylthio)-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it a valuable compound for various applications .
特性
CAS番号 |
61201-14-7 |
|---|---|
分子式 |
C7H9NOS |
分子量 |
155.22 g/mol |
IUPAC名 |
1-(2-methylsulfanyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C7H9NOS/c1-5(9)6-3-4-8-7(6)10-2/h3-4,8H,1-2H3 |
InChIキー |
BBGVVCYWMBCWBS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(NC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


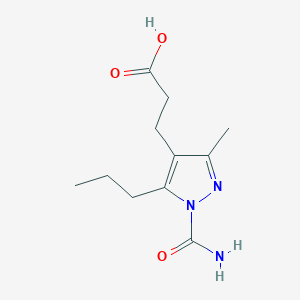
![[5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazol-4-yl]methanol](/img/structure/B12889683.png)
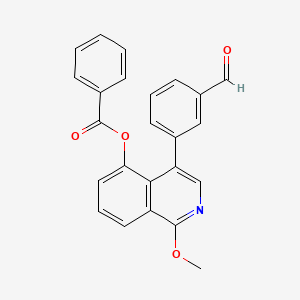
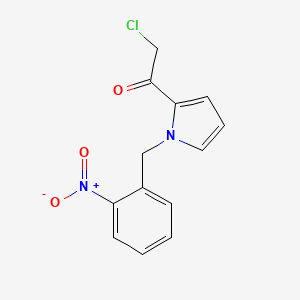
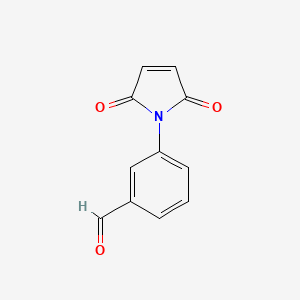
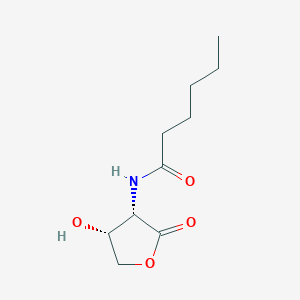
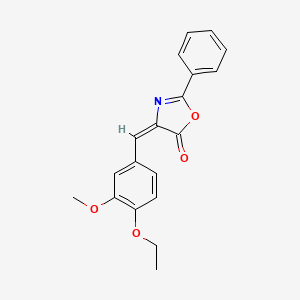
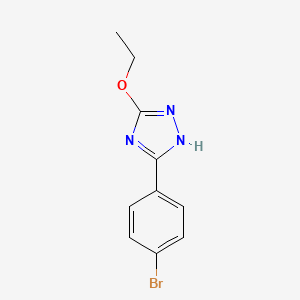
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)
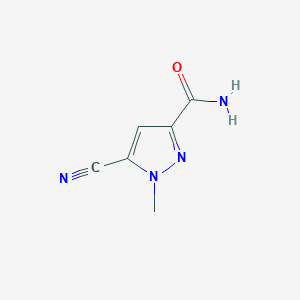
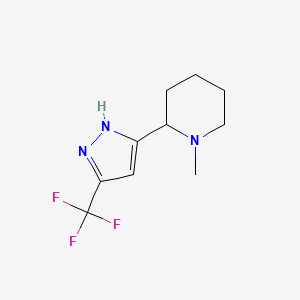
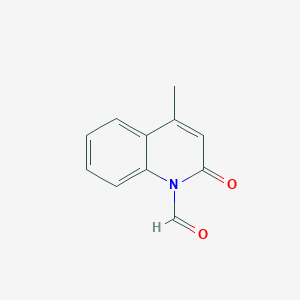
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
